molecular formula C10H10N2 B1305071 6-Methylquinolin-5-amine CAS No. 50358-35-5

6-Methylquinolin-5-amine

Cat. No. B1305071
CAS RN: 50358-35-5
M. Wt: 158.2 g/mol
InChI Key: KQIDQFHIEFDWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylquinolin-5-amine, also known as 5-Amino-6-methylquinoline, is a research chemical . It has a molecular weight of 158.1998 g/mol and its molecular formula is C₁₀H₁₀N₂ .


Synthesis Analysis

The synthesis of 6-Methylquinolin-5-amine involves various chemical reactions. For instance, it can be synthesized using acetic acid, acetic anhydride, pyridine, hydrogen chloride, copper (I) chloride, and sodium nitrite . Another method involves the use of palladium 10% on activated carbon, ammonium formate, silica gel, and methanol .


Molecular Structure Analysis

The molecular structure of 6-Methylquinolin-5-amine consists of a quinoline ring with a methyl group attached to the 6th carbon atom and an amine group attached to the 5th carbon atom .


Chemical Reactions Analysis

Quinoline derivatives, including 6-Methylquinolin-5-amine, are known to exhibit various biological activities due to their ability to undergo a range of chemical reactions . They are used in the synthesis of numerous biological compounds, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents .


Physical And Chemical Properties Analysis

6-Methylquinolin-5-amine has a boiling point of 326.2°C at 760 mmHg . Its density is 1.169 g/cm³ .

Scientific Research Applications

Anticancer Agent Development

6-Methylquinolin-5-amine: has been identified as a key pharmacophore in the development of anticancer agents. Its derivatives have shown promising results in inhibiting non-small cell lung cancer cell lines, particularly A549 . The compound’s ability to interact with the PI3K/AKT/mTOR pathway, which is crucial in cancer cell proliferation and survival, makes it a potential candidate for novel anticancer drugs .

Antimicrobial Activity

Quinoline derivatives, including 6-Methylquinolin-5-amine , exhibit significant antimicrobial activity. They are known to inhibit DNA synthesis in bacteria by targeting DNA gyrase and type IV topoisomerase, leading to bacterial death. This makes them valuable in the search for new antimicrobial agents with improved pharmacodynamic and pharmacokinetic properties .

Antimalarial Applications

The structural motif of quinoline is essential for antimalarial drugs. 6-Methylquinolin-5-amine and its derivatives are part of ongoing research to develop more effective antimalarial agents. These compounds are being studied for their potential to inhibit the growth of Plasmodium species, the parasites responsible for malaria .

Antidepressant and Anticonvulsant Properties

Research has indicated that quinoline derivatives can exhibit antidepressant and anticonvulsant effects. The exploration of 6-Methylquinolin-5-amine in this context could lead to the development of new treatments for neurological disorders, offering alternatives to current medications .

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant properties of quinoline compounds are being investigated, with 6-Methylquinolin-5-amine playing a role in this research. These properties are crucial for treating chronic diseases like arthritis and for preventing oxidative stress-related damage .

Antiviral and Anti-HIV Research

Quinoline derivatives are also being studied for their antiviral activities, including potential anti-HIV effects6-Methylquinolin-5-amine could contribute to the discovery of new drugs that inhibit the replication of viruses, including HIV, thus providing new avenues for treatment .

Drug Discovery and Medicinal Chemistry

6-Methylquinolin-5-amine: is a promising compound in medicinal chemistry, with potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Its versatility in drug design and synthesis makes it a valuable asset in the development of new therapeutic agents.

Material Science and Electronics

While not directly related to its biological applications, quinoline derivatives are used in material science and electronics. The electronic properties of 6-Methylquinolin-5-amine could be harnessed in the development of organic semiconductors and other electronic materials .

Safety and Hazards

6-Methylquinolin-5-amine is classified as dangerous. It is toxic if swallowed and causes serious eye damage . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

6-methylquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-4-5-9-8(10(7)11)3-2-6-12-9/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIDQFHIEFDWPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388563
Record name 6-methylquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781627
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Methylquinolin-5-amine

CAS RN

50358-35-5
Record name 6-methylquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-6-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.